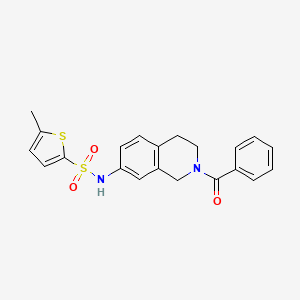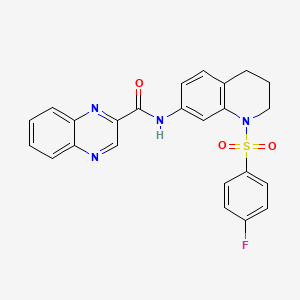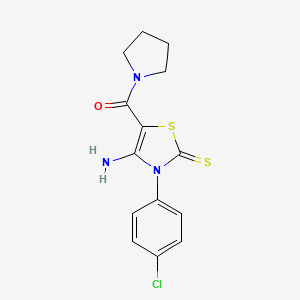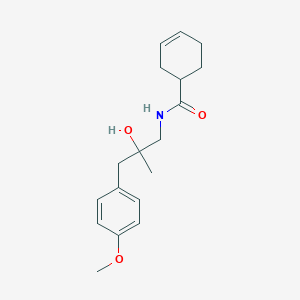![molecular formula C16H16ClN3O3 B2794450 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde CAS No. 866152-61-6](/img/structure/B2794450.png)
4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . It is related to a class of compounds that have been studied for their anti-tubercular activity .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The molecule contains a chlorophenyl group, a methyl-oxazole group, a piperazine ring, and a carbaldehyde group . The exact 3D structure is not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the searched resources. The molecular formula is C16H16ClN3O3 and the molecular weight is 333.77 g/mol .科学的研究の応用
Chemical Structure and Bioactivation
The chemical structure of 4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde suggests its potential involvement in complex bioactivation processes. Its arylpiperazine derivatives have been studied extensively for their ability to undergo CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites, known for their variety of serotonin receptor-related effects, signify the compound's potential impact on neurotransmitter receptors beyond serotonin. The extensive distribution in tissues, including the brain, highlights its significance in neuropsychiatric research, although it also hints at its unexplored domains, especially given its uncontrolled use as a designer drug (Caccia, 2007).
Role in Synthetic Chemistry
The compound's structure also aligns with research on 1,2-oxazines and related compounds, indicating its utility in synthetic organic chemistry. Its involvement in the synthesis of oxazines and their use as chiral synthons points to its broader applications in drug development and the exploration of new therapeutic agents. This adaptability underscores its importance in the design of molecules with significant biological activities (Sainsbury, 1991).
Antimicrobial and Antituberculosis Potential
Piperazine and its analogues have been extensively reviewed for their antimicrobial properties, specifically against Mycobacterium tuberculosis. The compound's relevance is underscored by the reported molecules displaying potential activity against multidrug-resistant and extremely drug-resistant strains of MTB. The design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules provide a foundation for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).
Neuropsychiatric Disorders Treatment
The compound's relevance extends to the treatment of psychotic and mood disorders, as indicated by research on lurasidone, a benzisothiazole antipsychotic with a similar structural motif. Lurasidone's efficacy in schizophrenia and bipolar depression, with minimal risk of weight gain, metabolic or cardiac abnormalities, suggests potential avenues for the compound's application in neuropsychiatric treatment, albeit with considerations for its risk of akathisia (Pompili et al., 2018).
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-11-14(16(22)20-8-6-19(10-21)7-9-20)15(18-23-11)12-4-2-3-5-13(12)17/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMAHGFQPXNPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)
![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)


![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)


![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide](/img/structure/B2794381.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)
![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)
![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)
